LogP and Molecular Weight Differentiation from Non-Iodinated and Non-Fluorinated Analogs
The target compound exhibits a computed LogP of 1.975, reflecting a 44% increase in lipophilicity relative to the 6-fluoro-only analog 6-fluoro-2-methylquinazolin-4(3H)-one (LogP = 1.371, CAS 194473-04-6), attributable to the hydrophobic contribution of the 8-iodo substituent (Hansch π constant for I = 1.12 vs. H = 0.00) . The molecular weight increases by 71% from 178.16 g·mol⁻¹ to 304.06 g·mol⁻¹ upon introduction of iodine at position 8 . In the opposite comparative direction, the 8-iodo-only analog 8-iodo-2-methylquinazolin-4(3H)-one (CAS 209918-91-2, MW = 286.07 g·mol⁻¹) lacks the 6-fluoro substituent, thereby reducing electronegativity-driven metabolic stability (fluorine block at C-6) while retaining the heavy atom at C-8 . This dual differentiation means the target compound occupies a unique lipophilicity–size parameter space (MW ~304, LogP ~1.98) not addressable by either mono-substituted analog, positioning it as a distinct fragment for property-guided lead optimisation [1].
| Evidence Dimension | Computed LogP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.975 (MW = 304.06 g·mol⁻¹) |
| Comparator Or Baseline | 6-Fluoro-2-methylquinazolin-4(3H)-one: LogP = 1.371 (MW = 178.16 g·mol⁻¹); 8-Iodo-2-methylquinazolin-4(3H)-one: MW = 286.07 g·mol⁻¹ (LogP not reported, predicted ~2.3–2.6 based on iodine contribution) |
| Quantified Difference | ΔLogP = +0.604 vs. 6-fluoro-only analog (44% increase); ΔMW = +125.90 g·mol⁻¹ (+71%) vs. 6-fluoro-only analog; ΔMW = +17.99 g·mol⁻¹ (+6.3%) vs. 8-iodo-only analog |
| Conditions | Computed physicochemical properties from vendor datasheets (Leyan, Molbase, Chemsrc); LogP calculated via predictive algorithms |
Why This Matters
Lipophilicity is a critical determinant of membrane permeability, plasma protein binding, and off-target promiscuity; a LogP difference of >0.5 units between analogs materially alters pharmacokinetic predictivity in early-stage drug discovery.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI: 10.1517/17460441003605098. (Class-level principle: LogP increments of >0.5 materially affect ADME profiles.) View Source
